12-hydroxy-4,8-bis(4-phenylphenyl)-1,2,4,5,6,7-hexahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
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Overview
Description
12-hydroxy-4,8-bis(4-phenylphenyl)-1,2,4,5,6,7-hexahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a dioxaphosphocine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-hydroxy-4,8-bis(4-phenylphenyl)-1,2,4,5,6,7-hexahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multi-step organic reactionsCommon reagents used in these reactions include organophosphorus compounds, aromatic aldehydes, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to drive the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
12-hydroxy-4,8-bis(4-phenylphenyl)-1,2,4,5,6,7-hexahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aromatic rings can undergo reduction reactions to form more saturated compounds.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
12-hydroxy-4,8-bis(4-phenylphenyl)-1,2,4,5,6,7-hexahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 12-hydroxy-4,8-bis(4-phenylphenyl)-1,2,4,5,6,7-hexahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
9,9-bis(4-hydroxyphenyl) fluorene: Another compound with multiple aromatic rings and hydroxy groups, used in the production of advanced materials.
12-Hydroxy-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide: A similar compound with naphthalenyl groups instead of phenyl groups.
Uniqueness
12-hydroxy-4,8-bis(4-phenylphenyl)-1,2,4,5,6,7-hexahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is unique due to its specific arrangement of hydroxy and phenylphenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C41H33O4P |
---|---|
Molecular Weight |
620.7 g/mol |
IUPAC Name |
12-hydroxy-4,8-bis(4-phenylphenyl)-1,2,4,5,6,7-hexahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C41H33O4P/c42-46(43)44-37-13-7-12-34-36(32-20-16-30(17-21-32)28-10-5-2-6-11-28)26-41(39(34)37)25-24-35-33(22-23-38(45-46)40(35)41)31-18-14-29(15-19-31)27-8-3-1-4-9-27/h1-6,8-12,14-23,36H,7,13,24-26H2,(H,42,43) |
InChI Key |
HQXWVWDLJRWFAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=C1)C(CC34CCC5=C(C=CC(=C45)OP(=O)(O2)O)C6=CC=C(C=C6)C7=CC=CC=C7)C8=CC=C(C=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
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